molecular formula C18H18O4 B7781559 Metochalcone CAS No. 30925-62-3

Metochalcone

Cat. No.: B7781559
CAS No.: 30925-62-3
M. Wt: 298.3 g/mol
InChI Key: HVAKUYCEWDPRCA-IZZDOVSWSA-N
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Description

Metochalcone is a synthetic chalcone derivative, belonging to the flavonoid family. Chalcones are open-chain precursors for the biosynthesis of flavonoids and isoflavonoids, which are polyphenolic compounds found in various plants. This compound has been studied for its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metochalcone can be synthesized using the Claisen–Schmidt aldol-like reaction, which involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. Traditionally, sodium hydroxide has been used as the base, but recent advancements have introduced greener alternatives such as magnesium bisulfate (Mg(HSO4)2) in solvent-free conditions . The reaction typically involves mixing the reactants and the base, followed by heating and stirring to promote the formation of the chalcone structure.

Industrial Production Methods

For industrial production, the solvent-free method using Mg(HSO4)2 has been optimized to include mechanochemical processes such as ball milling, mechanical stirring, and an endless-screw system. These methods offer environmental advantages by reducing the use of hazardous substances and solvents, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Metochalcone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of dihydrochalcones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Dihydrochalcones.

    Substitution: Halogenated, nitrated, and sulfonated chalcones.

Scientific Research Applications

Mechanism of Action

Metochalcone exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Metochalcone is compared with other chalcone derivatives such as:

This compound is unique due to its specific molecular targets and pathways, particularly its ability to induce SASP via the JAK2/STAT3 pathway, making it a promising candidate for senescence-inducing therapy against carcinomas .

Properties

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-20-14-7-4-13(5-8-14)6-11-17(19)16-10-9-15(21-2)12-18(16)22-3/h4-12H,1-3H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAKUYCEWDPRCA-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18493-30-6
Record name Metochalcone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018493306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metochalcone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Metochalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METOCHALCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1754ZE4075
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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